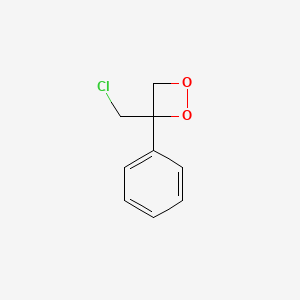
3-(Chloromethyl)-3-phenyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes Dioxetanes are four-membered cyclic peroxides that are known for their ability to undergo chemiluminescent reactions This particular compound is characterized by a chloromethyl group and a phenyl group attached to the dioxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane typically involves the reaction of phenylacetaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3-(chloromethyl)benzaldehyde. This intermediate is then subjected to a peroxidation reaction using hydrogen peroxide in the presence of a catalyst like sodium hydroxide to yield the desired dioxetane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-phenyl-1,2-dioxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid or benzophenone, while nucleophilic substitution can produce various substituted dioxetanes.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-phenyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound is employed in bioluminescence assays to study biological processes and enzyme activities.
Industry: The compound is used in the development of light-emitting materials and devices, such as glow sticks and safety markers.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane involves the cleavage of the peroxide bond in the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process include the interaction with specific enzymes or catalysts that facilitate the cleavage of the peroxide bond.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-methyl-1,2-dioxetane
- 3-(Chloromethyl)-3-ethyl-1,2-dioxetane
- 3-(Chloromethyl)-3-propyl-1,2-dioxetane
Uniqueness
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is unique due to the presence of the phenyl group, which enhances its stability and chemiluminescent properties compared to other dioxetanes. The phenyl group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propiedades
Número CAS |
136749-73-0 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
IKHANRAIRKLWMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OO1)(CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


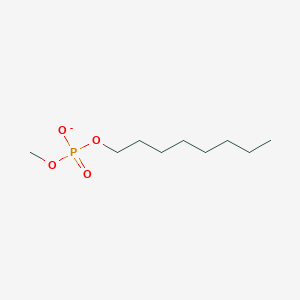
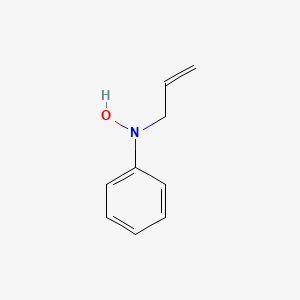
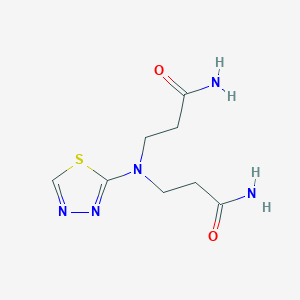
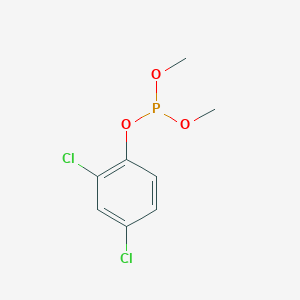
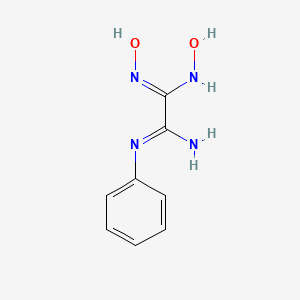
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

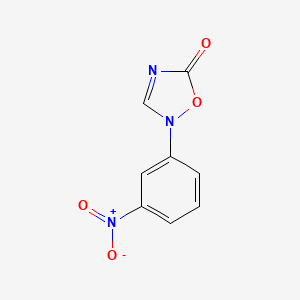

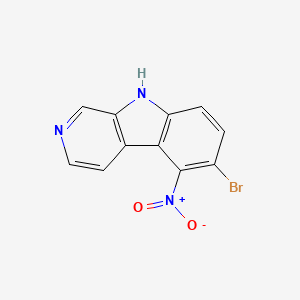

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
